molecular formula C11H10FNO B1521152 3-(4-Fluorophenyl)tetrahydro-3-furancarbonitrile CAS No. 1060817-36-8

3-(4-Fluorophenyl)tetrahydro-3-furancarbonitrile

Cat. No. B1521152
M. Wt: 191.2 g/mol
InChI Key: XAZPZBFARYPVAS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)tetrahydro-3-furancarbonitrile is a unique chemical compound with the empirical formula C11H10FNO and a molecular weight of 191.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FNO/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4H,5-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Dual-State Emission Luminogens

A notable application of compounds related to 3-(4-Fluorophenyl)tetrahydro-3-furancarbonitrile is in the development of dual-state emission (DSE) luminogens. A study highlighted the one-pot synthesis of V-shape furo[2,3-b]furans, which exhibited both solution and solid DSE properties. These compounds, particularly 2,5-bis(4-(9H-carbazol-9-yl)phenyl)-6a-amino-3a,6a-dihydrofuro[2,3-b]furan-3,3a,4-tricarbonitrile, showed remarkable quantum yields in various solvents and in the solid state, indicating their potential for photoluminescent applications (Zhou et al., 2020).

Nitric Oxide Donors

Another significant application is the use of related compounds as nitric oxide donors. For instance, 4-Phenyl-3-furoxancarbonitrile has demonstrated the ability to release nitric oxide in the presence of thiol cofactors. This compound activated rat lung soluble guanylate cyclase, exhibited vasodilatory activity, and effectively inhibited platelet aggregation, highlighting its therapeutic potential (Medana et al., 1994).

Electrochemical Applications

The copolymerization of 3-(4-fluorophenyl)thiophene with 3,4-ethylenedioxythiophene has been successfully achieved, leading to copolymers with excellent electrochemical behaviors, high conductivity, and ambient stability. These materials combine the advantageous properties of both monomers, suggesting their utility in electrochemical applications, such as in electronic devices (Wei et al., 2006).

Fluorine Substitution in Organic Synthesis

Fluoro-substituted benzo[b]furans, including compounds structurally related to 3-(4-Fluorophenyl)tetrahydro-3-furancarbonitrile, have been synthesized via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. This method highlights the utility of fluorine substitution in the efficient synthesis of organic compounds, potentially leading to novel pharmaceuticals or agrochemicals (Ramarao et al., 2004).

Nucleophilic Trifluoromethylation

A related research application involves the direct nucleophilic trifluoromethylation using fluoroform, a by-product from the manufacture of fluorocarbon-based materials. This method allows for the introduction of trifluoromethyl groups into various compounds, including silicon, sulfur, and carbon centers, which is significant for the development of CF3-bearing pharmaceuticals and agrochemical structures (Prakash et al., 2012).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-(4-fluorophenyl)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPZBFARYPVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)tetrahydro-3-furancarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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